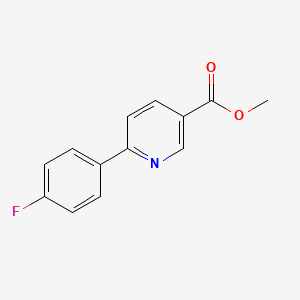

Methyl 6-(4-fluorophenyl)nicotinate

Description

Overview of 6-Aryl Nicotinate (B505614) Esters in Heterocyclic Chemistry

6-Aryl nicotinate esters are a class of organic molecules characterized by a pyridine (B92270) ring substituted with an aryl group at the 6-position and an ester group at the 3-position. This structural arrangement makes them valuable intermediates in the synthesis of more complex molecules. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a common scaffold in many biologically active compounds. The presence of an aryl group can significantly influence the electronic properties and biological interactions of the molecule.

Research into 6-aryl nicotinates has explored their potential in various fields. For instance, derivatives of nicotinic acid have been investigated for their biological activities, including as potential antagonists for receptors like P2Y12, which is a target for antiplatelet therapies. The synthesis of these compounds often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a halopyridine is reacted with an arylboronic acid in the presence of a palladium catalyst. mdpi.comlibretexts.org The ability to introduce a wide variety of aryl groups at the 6-position allows for the systematic exploration of structure-activity relationships.

Significance of Fluorinated Pyridine Carboxylate Systems in Academic Research

The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. In the context of pyridine carboxylate systems, fluorination is a widely used strategy in medicinal chemistry and materials science. The high electronegativity of the fluorine atom can alter the electron distribution within the pyridine ring, influencing its reactivity and the acidity or basicity of nearby functional groups.

Fluorinated pyridine derivatives are key components in many pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to biological targets through favorable electrostatic interactions, and improve membrane permeability. For example, fluorinated pyridines have been incorporated into complex molecules to modulate their pharmacokinetic and pharmacodynamic profiles. samipubco.com The study of anion−π interactions, where an anion is attracted to an electron-deficient aromatic ring, is another area where fluorinated aromatic systems, including pyridines, are of significant interest. nih.gov

Synthesis and Characterization

The synthesis of Methyl 6-(4-fluorophenyl)nicotinate can be achieved through various organic reactions, with the Suzuki-Miyaura cross-coupling reaction being a prominent method. This reaction typically involves the coupling of a methyl 6-halonicotinate (such as methyl 6-chloronicotinate) with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

A general synthetic scheme is presented below:

Reaction Scheme for the Synthesis of this compound via Suzuki-Miyaura Coupling

In this reaction, the chlorine atom on the pyridine ring is replaced by the 4-fluorophenyl group.

While specific experimental data for the synthesis and detailed spectroscopic characterization of this compound are not extensively reported in publicly available literature, the following tables provide expected and typical data based on the analysis of its structural analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 149500-84-5 nih.gov |

| Molecular Formula | C₁₃H₁₀FNO₂ nih.gov |

| Molecular Weight | 231.22 g/mol nih.gov |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring, the 4-fluorophenyl ring, and the methyl ester group. The chemical shifts and coupling constants would be characteristic of the specific electronic environment of each proton. |

| ¹³C NMR | Resonances for all 13 carbon atoms in the molecule, including the carbonyl carbon of the ester, and the carbons of the two aromatic rings. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF). |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-F stretching, and C=C and C=N stretching vibrations of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (231.22). Fragmentation patterns would likely involve the loss of the methoxy (B1213986) group or the ester group. |

Structure

3D Structure

Properties

Molecular Formula |

C13H10FNO2 |

|---|---|

Molecular Weight |

231.22 g/mol |

IUPAC Name |

methyl 6-(4-fluorophenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C13H10FNO2/c1-17-13(16)10-4-7-12(15-8-10)9-2-5-11(14)6-3-9/h2-8H,1H3 |

InChI Key |

VSSIBYHGFUKELO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 4 Fluorophenyl Nicotinate and Analogues

Established Synthetic Routes to 6-Substituted Nicotinate (B505614) Esters

The creation of 6-substituted nicotinate esters, such as methyl 6-(4-fluorophenyl)nicotinate, involves a series of well-documented synthetic strategies. These methods can be broadly categorized into the formation of the foundational methyl nicotinate structure and the subsequent introduction of various substituents at the 6-position of the pyridine (B92270) ring.

Esterification Reactions for Methyl Nicotinate Scaffold Formation

The initial and fundamental step in the synthesis of the target compound is the formation of the methyl nicotinate scaffold. This is most commonly achieved through the esterification of nicotinic acid.

The direct esterification of nicotinic acid with methanol (B129727) is a widely employed method. chemicalbook.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires elevated temperatures and reflux conditions to proceed at a reasonable rate. chemicalbook.comresearchgate.net The use of a catalyst is crucial to overcome the relatively slow reaction kinetics. chemicalbook.com One specific protocol involves refluxing nicotinic acid in methanol with concentrated sulfuric acid for 13 hours. chemicalbook.com After the reaction, a neutralization step, often with a base like sodium bicarbonate, is performed, followed by extraction and purification, commonly by column chromatography, to isolate the pure methyl nicotinate. researchgate.net Alternative catalysts, such as MoO3/SiO2, have also been explored to facilitate this transformation. orientjchem.org

Another approach to obtaining methyl nicotinate is through transesterification. google.com This involves reacting an existing ester of nicotinic acid with methanol in the presence of a suitable catalyst. google.com For instance, menthyl nicotinate can be synthesized via a transesterification reaction between menthol (B31143) and a C1-C4 alkyl ester of nicotinic acid. google.com

| Method | Reagents | Catalyst | Conditions | Key Features |

| Direct Esterification | Nicotinic Acid, Methanol | Sulfuric Acid or p-Toluenesulfonic Acid | Reflux, High Temperature | Common, requires strong acid catalyst. chemicalbook.comresearchgate.net |

| Catalytic Esterification | Nicotinic Acid, Methanol | MoO3/SiO2 | Reflux | Utilizes a solid bifunctional catalyst. orientjchem.org |

| Transesterification | C1-C4 Alkyl Nicotinate, Methanol | Alkaline Catalyst (e.g., Sodium Methoxide) | - | Involves exchange of the alcohol moiety of an ester. google.com |

Cross-Coupling Strategies for 6-Aryl Functionalization

Once the methyl nicotinate scaffold is in place, or a suitable 6-halo-substituted precursor is prepared, the introduction of the 4-fluorophenyl group at the 6-position is typically accomplished using cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction. libretexts.org It involves the reaction of an organoboron compound (such as a boronic acid or boronic ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org To synthesize this compound, methyl 6-halonicotinate (where the halogen is typically chlorine, bromine, or iodine) would be reacted with 4-fluorophenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium catalysts and ligands can be employed to optimize the reaction, with modern systems allowing for the coupling of even challenging substrates like aryl tosylates and mesylates. nih.govnih.gov The choice of base, such as potassium carbonate or potassium phosphate, and solvent is also critical for reaction success. youtube.com

Copper-mediated cross-coupling reactions offer an alternative, often more cost-effective, approach to forming aryl-pyridyl bonds compared to palladium-catalyzed methods. wiley.com The Castro-Stephens coupling, for example, involves the reaction of a copper acetylide with an aryl halide to form a disubstituted alkyne. wikipedia.org While not a direct arylation, it highlights the utility of copper in C-C bond formation.

More relevant to the synthesis of 6-aryl nicotinates are modern copper-catalyzed cross-coupling reactions that can directly couple aryl halides with various nucleophiles, including organoboron reagents. acs.orgrsc.org These reactions often require the use of specific ligands to facilitate the catalytic cycle and can be performed under milder conditions than traditional Ullmann-type reactions. acs.org The development of new ligands has significantly expanded the scope and efficiency of copper-catalyzed arylations. acs.org

| Reaction | Catalyst | Coupling Partners | Key Features |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halide/triflate and Arylboronic acid/ester | Highly versatile, wide functional group tolerance. libretexts.orgnih.gov |

| Copper-Mediated Coupling | Copper salts/complexes | Aryl halide and Organoboron reagent | Cost-effective alternative to palladium. wiley.comrsc.org |

Nucleophilic Aromatic Substitution Pathways at the 6-Position of Nicotinate Ring

Nucleophilic aromatic substitution (SNA_r) presents another synthetic route to introduce substituents onto an aromatic ring. wikipedia.org In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org For the synthesis of 6-substituted nicotinates, this would involve the reaction of a 6-halonicotinate ester with a suitable nucleophile.

The success of an SNA_r reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly activates the ring towards nucleophilic attack. wikipedia.orglumenlearning.com In the case of the nicotinate ring, the ester group and the pyridine nitrogen atom contribute to the electron-deficient nature of the ring, facilitating nucleophilic attack. The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. libretexts.org While direct arylation via SNA_r with a 4-fluorophenyl nucleophile might be challenging, this pathway is important for introducing other functionalities that could subsequently be converted to the desired aryl group.

Condensation Reactions for Pyridine Ring Construction

Instead of modifying a pre-existing pyridine ring, it is also possible to construct the substituted pyridine ring system from acyclic precursors through condensation reactions. The Hantzsch pyridine synthesis is a classic example, though it typically produces dihydropyridines which then require oxidation.

More contemporary methods for constructing substituted pyridines often involve multi-component reactions or cyclization of appropriately functionalized acyclic starting materials. For instance, the synthesis of a substituted pyridine could involve the condensation of an enamine with a 1,3-dicarbonyl compound or a related species. While less common for the specific synthesis of this compound, these methods offer a high degree of flexibility for accessing a wide range of substituted pyridine derivatives. sciencemadness.org For example, a substituted nicotine (B1678760) has been synthesized starting from a substituted nicotinate ester and a lactam, involving a Claisen-type condensation followed by hydrolysis, decarboxylation, and cyclization. stackexchange.com

Advanced and Sustainable Synthetic Approaches

The chemical industry is increasingly adopting sustainable practices, and the synthesis of nicotinate esters is no exception. Modern methods prioritize safety, reduce waste, and utilize renewable resources, aligning with the principles of green chemistry.

Green Chemistry Principles in Nicotinate Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.comnih.govdntb.gov.ua This approach is being actively applied to the synthesis of nicotinates, focusing on biocatalysis, continuous-flow systems, and the use of environmentally friendly solvents. rsc.orgnih.govunimi.it

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green alternative to traditional chemical methods. researchgate.netnih.gov Lipases and nitrilases are particularly effective in the synthesis of nicotinates. researchgate.netnih.govrsc.org

Lipases: These enzymes, such as Candida antarctica lipase (B570770) B (CALB), are highly efficient in catalyzing the formation of ester and amide bonds. rsc.orgnih.govrsc.org For instance, Novozym® 435, an immobilized form of CALB, has been successfully used in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate, achieving high yields in significantly shorter reaction times compared to batch processes. rsc.orgnih.gov Lipases are also noted for their regioselectivity and ability to function in desymmetrization processes, making them valuable tools in synthesizing chiral building blocks. nih.govpsu.edu

Nitrilases: These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids, offering a milder and more selective alternative to harsh chemical hydrolysis. researchgate.netnih.gov This method is particularly advantageous for producing nicotinic acid and its derivatives from 3-cyanopyridine (B1664610). researchgate.net The use of nitrilases avoids the extreme pH and high temperatures often required in traditional chemical synthesis. researchgate.net

| Enzyme | Substrate(s) | Product(s) | Key Advantages |

| Lipase (Novozym® 435) | Methyl nicotinate, amines/benzylamines | Nicotinamide derivatives | High yields (81.6–88.5%), shorter reaction times (35 min vs. 24 h), reusable catalyst. rsc.orgnih.gov |

| Nitrilase | 3-Cyanopyridine | Nicotinic acid | Eco-friendly, mild reaction conditions, high chemo-, regio-, and enantioselectivity. researchgate.netresearchgate.net |

Continuous-flow microreactors offer a paradigm shift from traditional batch processing, providing enhanced control, safety, and efficiency. chemdistgroup.commit.edu These systems involve pumping reactants through small channels or tubes where the reaction occurs. chemdistgroup.com

The key advantages of this technology include:

Improved Safety: The small reaction volumes minimize the risks associated with highly reactive or hazardous materials. chemdistgroup.com

Enhanced Control: Precise control over parameters like temperature, pressure, and reaction time leads to higher product quality and fewer impurities. chemdistgroup.comlabunlimited.com

Increased Efficiency: Significantly shorter reaction times and higher yields are often achieved. nih.gov For example, the synthesis of nicotinamide derivatives in a continuous-flow microreactor reduced the reaction time from 24 hours to just 35 minutes, with a notable increase in product yield. nih.gov

Scalability: These modular systems can be easily scaled up for industrial production. unimi.it

The use of microreactors packed with immobilized enzymes, such as lipases, combines the benefits of biocatalysis and flow chemistry, creating highly efficient and sustainable synthetic processes. rsc.orgnih.govnih.gov

The choice of solvent is a critical aspect of green chemistry, as traditional organic solvents are often volatile, toxic, and environmentally harmful. researchgate.net Research has focused on identifying and utilizing greener alternatives. sigmaaldrich.comnih.govdntb.gov.ua

tert-Amyl alcohol: This solvent has been successfully used as a reaction medium in the lipase-catalyzed synthesis of nicotinamide derivatives. rsc.orgnih.gov

Cyrene™ (dihydrolevoglucosenone): Derived from renewable cellulose, Cyrene™ is a biodegradable and non-toxic alternative to common dipolar aprotic solvents like DMF and DMSO. It has proven effective in nucleophilic aromatic substitution (SNAr) reactions of nicotinic esters, allowing for rapid reactions at high temperatures and easy product isolation. unimi.it

Water: As the ultimate green solvent, water is increasingly being used in organic synthesis, including in reactions catalyzed by palladium complexes for the synthesis of biaryls. researchgate.net

| Green Solvent | Application in Nicotinate Synthesis | Advantages |

| tert-Amyl alcohol | Lipase-catalyzed synthesis of nicotinamide derivatives. rsc.orgnih.gov | Environmentally friendly reaction medium. rsc.orgnih.gov |

| Cyrene™ | SNAr reactions of nicotinic esters. unimi.it | Biodegradable, non-toxic, allows for fast reactions and easy product separation. unimi.it |

| Water | Palladium-catalyzed synthesis of biaryls. researchgate.net | Non-toxic, non-flammable, readily available. researchgate.net |

Automated Synthesis Techniques for Nicotinate Esters

Automated synthesis platforms, often integrated with continuous-flow technology, are revolutionizing the discovery and optimization of new synthetic routes. These systems allow for high-throughput screening of reaction conditions and rapid synthesis of compound libraries. While specific examples for this compound are not detailed in the provided context, the principles of automated synthesis are broadly applicable to nicotinate esters. For instance, flow injection microreactors have been used for the synthesis of 4-cyanobiphenyl (B145940) via a Suzuki coupling reaction, demonstrating the potential for automated, efficient synthesis with low catalyst leaching. researchgate.net

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired product. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant ratios.

In the enzymatic synthesis of nicotinamide derivatives using Novozym® 435 in a continuous-flow microreactor, several parameters were optimized: nih.gov

Reaction Medium: tert-Amyl alcohol was identified as an effective and environmentally friendly solvent. nih.gov

Temperature: The optimal temperature was found to be 50°C. nih.gov

Substrate Ratio: A 2:1 molar ratio of amine to methyl nicotinate was determined to be ideal. nih.gov

Flow Rate/Residence Time: A flow rate of 17.8 μL/min, corresponding to a residence time of 35 minutes, provided the best results. nih.gov

These optimized conditions led to high product yields ranging from 81.6% to 88.5%. nih.gov

Similarly, in the synthesis of 2-anilino nicotinic acid derivatives, a solvent- and catalyst-free approach was developed. By heating a mixture of 2-chloronicotinic acid and an aromatic amine, the desired products were obtained in good to excellent yields within a short reaction time (15–120 minutes), demonstrating that in some cases, simplifying the reaction conditions can lead to highly efficient and green processes. researchgate.net

Formation and Characterization of Synthetic Byproducts

The synthesis of this compound, particularly through common cross-coupling methodologies like the Suzuki-Miyaura reaction, can lead to the formation of several byproducts. The identification and characterization of these impurities are crucial for ensuring the purity of the final product and for optimizing reaction conditions to minimize their formation. The primary byproducts typically arise from side reactions of the starting materials and intermediates.

Common Byproducts in the Synthesis of 6-Aryl-Nicotinates

In the palladium-catalyzed cross-coupling synthesis of 6-aryl-nicotinates, two major types of byproducts are frequently observed: homo-coupled products derived from the boronic acid reagent and dehalogenated starting material.

Homo-coupling of the Boronic Acid: The Suzuki-Miyaura coupling reaction can be accompanied by the formation of a biaryl byproduct through the homo-coupling of the boronic acid reagent. In the case of the synthesis of this compound, this would result in the formation of 4,4'-difluorobiphenyl. This side reaction is often promoted by the presence of oxygen, which can alter the catalytic cycle of the palladium catalyst.

A study on the Suzuki-Miyaura cross-coupling of 6-halopurines with arylboronic acids highlighted that reactions can be contaminated with small amounts of byproducts that are difficult to separate. This underscores the importance of carefully controlled reaction conditions to achieve high purity.

Byproducts from Alternative Synthetic Routes

Alternative synthetic strategies may lead to different byproduct profiles. For instance, in a synthetic pathway for Methyl-6-methylnicotinate involving the oxidation of 5-ethyl-2-methylpyridine (B142974) followed by esterification, a notable byproduct is a di-nicotinic acid diester. environmentclearance.nic.in This occurs due to a competing side reaction at elevated temperatures during the oxidation step, which results in the formation of a di-nicotinic acid. environmentclearance.nic.in Subsequent esterification of this di-acid leads to the corresponding diester byproduct. environmentclearance.nic.in

Characterization of Byproducts

The identification and quantification of these byproducts are typically achieved using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is a primary tool for separating the main product from its impurities. The structural elucidation of these byproducts is then carried out using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The following tables summarize the likely byproducts in the synthesis of this compound and the analytical methods used for their characterization.

Table 1: Potential Byproducts in the Synthesis of this compound

| Byproduct Name | Chemical Structure | Origin |

| 4,4'-Difluorobiphenyl | F-C₆H₄-C₆H₄-F | Homo-coupling of 4-fluorophenylboronic acid |

| Methyl nicotinate | C₅H₄NCOOCH₃ | Dehalogenation of methyl 6-halonicotinate |

| Fluorobenzene | C₆H₅F | Protodeboronation of 4-fluorophenylboronic acid |

| Di-nicotinic acid diester analogue | (May vary based on specific precursors) | Over-oxidation and subsequent esterification |

Table 2: Analytical Techniques for Byproduct Characterization

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated byproducts |

Chemical Reactivity and Transformation Mechanisms of Methyl 6 4 Fluorophenyl Nicotinate

Oxidative Transformations of Nicotinate (B505614) Derivatives

The oxidation of the pyridine (B92270) ring in nicotinate derivatives is challenging due to the ring's electron-deficient nature, which makes it resistant to electrophilic attack by common oxidizing agents. However, transformations can be focused on precursors or achieved under specific conditions. For instance, nicotinic acid, the parent carboxylic acid of nicotinate esters, can be synthesized through the oxidation of nicotine (B1678760) using reagents like hydrogen peroxide or via the oxidation of 3-picoline (3-methylpyridine).

While direct oxidation of the fully substituted pyridine ring of Methyl 6-(4-fluorophenyl)nicotinate is not a common reaction, related oxidative processes on precursors are fundamental. The oxidation of 3-picoline to nicotinic acid, for example, can be achieved with various oxidizing systems, including those involving air and cobalt-based catalysts. scholarsresearchlibrary.com In one study, the oxidation of 3-picoline with air in the presence of a Co(OAc)₂/NHPI/NaBr catalytic system yielded nicotinic acid with 61.4% selectivity at 82% conversion. scholarsresearchlibrary.com Such processes highlight the conditions required to oxidize a methyl group on a pyridine ring to a carboxylic acid, which is then esterified to a nicotinate.

| Precursor | Oxidizing Agent/Catalyst | Product | Selectivity/Yield | Reference |

| Nicotine | Hydrogen Peroxide | Nicotinic Acid | - | |

| 3-Picoline | Air, Co(OAc)₂/NHPI/NaBr | Nicotinic Acid | 61.4% | scholarsresearchlibrary.com |

Nucleophilic and Electrophilic Substitution Patterns on the Pyridine Ring

The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic aromatic substitution (SNAr) than to electrophilic aromatic substitution (SEAr). The presence of the electron-withdrawing methyl ester group further deactivates the ring towards electrophiles but activates it for nucleophilic attack.

Nucleophilic Substitution: Nucleophilic attack on the pyridine ring of nicotinate esters typically occurs at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). In this compound, the C-2 and C-4 positions are potential sites for nucleophilic attack. The outcome of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. For SNAr to proceed, a good leaving group is usually required at the target position. While the 4-fluorophenyl group at C-6 could potentially be a leaving group in some high-energy processes, substitution more commonly occurs if a halogen or nitro group is present at the C-2 or C-4 positions. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been shown to be a good leaving group in SNAr reactions. researchgate.net

Electrophilic Substitution: Electrophilic substitution on the pyridine ring is generally difficult and requires forcing conditions. When it does occur, the substitution is directed to the C-3 and C-5 positions, which are less deactivated by the ring nitrogen. In this compound, the C-3 position is already occupied by the ester group. Therefore, any electrophilic attack would likely be directed towards the C-5 position. However, the combined deactivating effects of the ring nitrogen and the C-3 ester group make this transformation synthetically challenging.

Ester Hydrolysis and Transesterification Reactions

The methyl ester functional group of this compound is a key site for chemical transformations, primarily hydrolysis and transesterification. These reactions can be catalyzed by either acid or base. drugbank.com

Ester Hydrolysis: This reaction converts the methyl ester back to the corresponding carboxylic acid, 6-(4-fluorophenyl)nicotinic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. drugbank.com Methyl nicotinate readily undergoes hydrolysis to nicotinic acid. drugbank.com

Transesterification: This process involves reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. drugbank.com To drive the equilibrium towards the product, the alcohol reactant is often used as the solvent. drugbank.com This method is widely used to synthesize various nicotinate esters from methyl nicotinate. For example, the synthesis of menthyl nicotinate can be achieved via transesterification of methyl nicotinate with menthol (B31143), catalyzed by a base like sodium methoxide. nih.gov

| Reaction | Reagents | Product | Mechanism | Reference |

| Hydrolysis | H₂O, H⁺ or OH⁻ | 6-(4-Fluorophenyl)nicotinic Acid | Acid or Base Catalysis | drugbank.com |

| Transesterification | R'OH, H⁺ or Base | 6-(4-Fluorophenyl)nicotinate Ester of R'OH | Acid or Base Catalysis | drugbank.comnih.gov |

Functional Group Interconversions on the Nicotinate Scaffold

The ester and carboxylic acid functionalities of the nicotinate scaffold are versatile handles for a variety of functional group interconversions.

Amide Formation: The methyl ester can be converted into an amide by reacting it with an amine (ammonolysis) or by first hydrolyzing it to the carboxylic acid, which is then coupled with an amine using a coupling agent. The direct amidation of methyl nicotinate derivatives with various amines can be catalyzed by enzymes, such as Novozym® 435, in continuous-flow microreactors, achieving high yields in short reaction times. nih.gov For instance, the reaction of methyl nicotinate with isobutylamine (B53898) at a 1:2 molar ratio at 50°C yielded the corresponding N-isobutylnicotinamide in 86.2% yield. nih.gov

Reduction to Alcohol: The methyl ester group can be reduced to a primary alcohol, yielding [6-(4-fluorophenyl)pyridin-3-yl]methanol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents can also be employed. For example, methyl nicotinate has been successfully reduced to 3-pyridyl methanol (B129727) in high yields using a sodium borohydride-methanol system. scholarsresearchlibrary.com

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Methyl Nicotinate | Isobutylamine, Novozym® 435 | N-Isobutylnicotinamide | Enzymatic Amidation | nih.gov |

| Methyl Nicotinate | NaBH₄, Methanol | 3-Pyridyl Methanol | Reduction | scholarsresearchlibrary.com |

Regioselective C-H Functionalization of Pyridine Carboxylic Acid Derivatives

Direct C-H functionalization has emerged as a powerful strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized substrates. rsc.org For pyridine derivatives, this approach offers a direct route to introduce new substituents at specific positions on the ring.

The electron-poor nature of the pyridine ring makes it a challenging substrate for some C-H activation cycles, but recent advances, particularly in electrochemistry, have provided new solutions. The regioselectivity of these reactions is a critical aspect, often controlled by the directing effect of existing substituents or the specific reaction conditions. For a substrate like this compound, C-H functionalization could potentially be directed to the C-2, C-4, or C-5 positions.

A significant recent development is the direct carboxylation of pyridine C-H bonds using CO₂ via electrochemical methods. nih.govazom.com This approach provides a green and efficient way to synthesize pyridine carboxylic acids. rsc.org Research has shown that the regioselectivity of this carboxylation can be controlled by the type of electrochemical cell used. nih.govazom.com

In a study on 2-phenylpyridine, using a divided electrolysis cell led to selective carboxylation at the C-5 position . nih.gov Conversely, switching to an undivided cell resulted in carboxylation at the C-4 position . nih.govazom.com This remarkable switch in regioselectivity is attributed to the different reaction pathways favored in each setup. nih.gov This methodology could potentially be applied to this compound to introduce a second carboxylic acid group at either the C-4 or C-5 position, depending on the electrochemical reactor configuration. The reaction proceeds through the electrochemical reduction of the pyridine to a radical anion, which then attacks CO₂. nih.gov

| Reaction Type | Method | Key Feature | Potential Application | Reference |

| C-H Carboxylation | Electrochemistry (Divided Cell) | C-5 Selectivity | Introduction of COOH at C-5 | nih.gov |

| C-H Carboxylation | Electrochemistry (Undivided Cell) | C-4 Selectivity | Introduction of COOH at C-4 | nih.govazom.com |

Cyclization and Heterocycle Annulation Reactions involving Nicotinate Intermediates

Nicotinate derivatives can serve as building blocks in the synthesis of more complex fused heterocyclic systems through cyclization and annulation reactions. These reactions often involve the formation of new rings fused to the pyridine core.

Strategies for annulation can involve various reactive intermediates, such as arynes or nitrenes, to construct new rings. researchgate.netcaltech.edu For example, aryne annulation strategies have been developed for the convergent synthesis of various heterocyclic structures like indoles and quinolines. caltech.edu A nicotinate derivative could potentially be functionalized with appropriate groups to participate in intramolecular cyclizations. For instance, if a suitable nucleophilic group were introduced at the C-2 position, it could potentially cyclize onto the C-3 ester.

Another approach involves [3+2] annulation reactions, which are widely used for synthesizing five-membered aromatic heterocycles. chim.it While specific examples starting from this compound are not documented, the general principles suggest that functionalization of the pyridine ring or the phenyl substituent could generate precursors for such cyclizations, leading to novel polycyclic aromatic systems.

Synthesis of Fused Pyridine Systems (e.g., Pyrazolo[4,3-b]pyridines, Thieno[2,3-b]pyridines, Oxadiazoles)

This compound serves as a versatile starting material for the construction of various fused bicyclic and tricyclic heterocyclic systems. The transformation typically involves initial modification of the methyl nicotinate moiety into a more reactive functional group, such as a hydrazide or a thioamide, which then participates in intramolecular or intermolecular cyclization reactions to form the desired fused ring.

Pyrazolo[4,3-b]pyridines

The synthesis of the pyrazolo[4,3-b]pyridine ring system from this compound is not extensively documented in direct, single-step transformations. However, a plausible synthetic route can be proposed based on established methods for pyrazole (B372694) ring formation onto a pyridine core. These pathways generally require the introduction of two adjacent functional groups on the pyridine ring that can react with a one-carbon or nitrogen-containing unit to form the pyrazole ring.

A common strategy for forming pyrazolo[4,3-b]pyridines involves the cyclization of a 3-hydrazinopyridin-2-yl derivative or the reaction of a 2,3-difunctionalized pyridine with a hydrazine (B178648). Starting from this compound, a multi-step conversion would be necessary to install the required functionalities. For instance, a hypothetical pathway could involve the conversion of the nicotinate ester to a hydrazide, followed by further functionalization of the pyridine ring at the C-2 position before cyclization. Another approach involves the Japp–Klingemann reaction on a pre-functionalized pyridine core. nih.gov While this method typically starts from 2-chloro-3-nitropyridines, a synthetic sequence could potentially convert the subject compound into a suitable intermediate.

Thieno[2,3-b]pyridines

The construction of the thieno[2,3-b]pyridine (B153569) scaffold from this compound involves the formation of a thiophene (B33073) ring fused to the 'b' face of the pyridine. This is most commonly achieved through the Gewald reaction or related Thorpe-Ziegler cyclizations. These methods typically require a pyridine precursor bearing a 2-mercapto (or 2-thione) group and an adjacent cyano group at the 3-position.

Therefore, a direct synthesis from this compound is unlikely. A multi-step synthetic transformation is required to introduce the necessary functional groups. A potential pathway would be:

Amidation/Dehydration: Conversion of the methyl nicotinate ester to the corresponding nicotinamide (B372718), followed by dehydration to yield 6-(4-fluorophenyl)nicotinonitrile.

Thionation: Introduction of a sulfur atom at the C-2 position of the pyridine ring. This can be challenging but may be achieved through various methods, including direct thionation or via an N-oxide intermediate, to produce a 3-cyano-pyridin-2-thione derivative.

Gewald Reaction: The resulting 6-(4-fluorophenyl)pyridine-2-thione-3-carbonitrile can then undergo a Gewald reaction with an α-halocarbonyl compound or α-haloacetonitrile in the presence of a base. The reaction proceeds via S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization to yield the 3-aminothieno[2,3-b]pyridine ring system. researchgate.net

The general scheme for this final cyclization step is a well-established method for synthesizing thieno[2,3-b]pyridines. researchgate.netmdpi.com

Oxadiazoles

The typical synthetic sequence is as follows:

Hydrazinolysis: The methyl ester of this compound is converted into the corresponding acid hydrazide, 6-(4-fluorophenyl)nicotinohydrazide. This reaction is typically carried out by refluxing the ester with hydrazine hydrate (B1144303) in an alcoholic solvent like ethanol. inovatus.es

Formation of N-Acylhydrazone (optional but common): The resulting hydrazide can be reacted with various aldehydes or ketones to form N-acylhydrazones. This step introduces one of the substituents for the final oxadiazole ring.

Cyclization: The 1,3,4-oxadiazole (B1194373) ring is formed via cyclodehydration. There are two common routes:

From N-Acylhydrazones: The N-acylhydrazone intermediate is treated with an oxidizing agent or a dehydrating agent, such as acetic anhydride, which promotes intramolecular cyclization to the 1,3,4-oxadiazole. inovatus.es

From Diacylhydrazines: The acid hydrazide is reacted with a carboxylic acid or, more commonly, an acyl chloride or anhydride, to form a 1,2-diacylhydrazine intermediate. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid to yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.govijper.org

This versatile method allows for the synthesis of a wide array of 2,5-disubstituted 1,3,4-oxadiazoles where one substituent is the 6-(4-fluorophenyl)pyridin-3-yl group, and the other is derived from the chosen carboxylic acid or aldehyde.

Table 1: Synthetic Pathway for 1,3,4-Oxadiazole Derivatives

| Step | Reaction | Starting Material | Reagents & Conditions | Intermediate/Product | Reference |

| 1 | Hydrazinolysis | This compound | Hydrazine hydrate (NH₂NH₂·H₂O), Ethanol, Reflux | 6-(4-Fluorophenyl)nicotinohydrazide | inovatus.es |

| 2 | Diacylhydrazine Formation | 6-(4-Fluorophenyl)nicotinohydrazide | Aroyl Chloride (ArCOCl), Pyridine | 1-(6-(4-Fluorophenyl)nicotinoyl)-2-aroylhydrazine | ijper.org |

| 3 | Cyclodehydration | 1-(6-(4-Fluorophenyl)nicotinoyl)-2-aroylhydrazine | Phosphorus Oxychloride (POCl₃), Reflux | 2-(Aryl)-5-(6-(4-fluorophenyl)pyridin-3-yl)-1,3,4-oxadiazole | nih.govijper.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum provides a definitive proton map of the molecule. For Methyl 6-(4-fluorophenyl)nicotinate, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the 4-fluorophenyl ring, and the methyl ester group.

The pyridine ring protons (H-2, H-4, H-5) are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom. The proton at the C-2 position (adjacent to the nitrogen) is anticipated to be the most deshielded, appearing as a doublet of doublets. The H-4 and H-5 protons will also present as doublets or doublet of doublets, with their precise chemical shifts and coupling constants determined by their position relative to the nitrogen and the two substituents.

The protons of the 4-fluorophenyl group will appear as two sets of signals, each integrating to two protons, characteristic of a para-substituted benzene (B151609) ring. These will likely manifest as two doublets of doublets due to coupling with each other (ortho-coupling) and long-range coupling with the fluorine atom. The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of these aromatic protons.

The methyl ester protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.9 ppm. The integration of this peak corresponding to three protons confirms the presence of the methyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| H-2 (Pyridine) | ~9.2 | dd | J ≈ 2.5, 0.8 Hz |

| H-4 (Pyridine) | ~8.3 | dd | J ≈ 8.0, 2.5 Hz |

| H-5 (Pyridine) | ~7.8 | d | J ≈ 8.0 Hz |

| H-2'/H-6' (Fluorophenyl) | ~8.1 | dd | J ≈ 8.8, 5.5 Hz |

| H-3'/H-5' (Fluorophenyl) | ~7.2 | t | J ≈ 8.8 Hz |

| -OCH₃ (Ester) | ~3.9 | s | - |

Note: Expected values are based on analysis of similar structures and standard chemical shift ranges. dd = doublet of doublets, d = doublet, t = triplet, s = singlet.

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum is expected to show 11 distinct aromatic carbon signals and two signals for the ester group (the carbonyl carbon and the methoxy (B1213986) carbon). The carbonyl carbon (C=O) of the ester group is highly deshielded and will appear significantly downfield, typically in the 165 ppm region. The methoxy carbon (-OCH₃) will be found in the upfield region, around 52 ppm.

The aromatic carbons will resonate between approximately 115 and 165 ppm. The carbon atom attached to the fluorine (C-4') will show a large one-bond C-F coupling constant, a characteristic feature confirming the fluorine's position. The carbons of the pyridine ring will be influenced by the nitrogen atom, with C-2 and C-6 being the most deshielded. The quaternary carbons (C-3, C-6, C-1', C-4') are expected to show lower intensity peaks compared to the protonated carbons.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C-6 (Pyridine) | ~160 |

| C-2 (Pyridine) | ~153 |

| C-4 (Pyridine) | ~137 |

| C-3 (Pyridine) | ~126 |

| C-5 (Pyridine) | ~122 |

| C-4' (Fluorophenyl, C-F) | ~164 (d, ¹JCF ≈ 250 Hz) |

| C-2'/C-6' (Fluorophenyl) | ~130 (d, ³JCF ≈ 8 Hz) |

| C-3'/C-5' (Fluorophenyl) | ~116 (d, ²JCF ≈ 22 Hz) |

| C-1' (Fluorophenyl) | ~134 |

| -OCH₃ (Ester) | ~52 |

Note: Expected values are based on analysis of similar structures and standard chemical shift ranges. d = doublet.

While ¹H and ¹³C NMR establish the constitution, advanced 2D NMR techniques can provide deeper insights into the molecule's structure and conformation.

COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton coupling networks. It would clearly show the correlation between adjacent protons on the pyridine ring (H-4 with H-5) and within the 4-fluorophenyl ring (H-2'/H-6' with H-3'/H-5'), confirming their connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular fragments. It shows correlations between protons and carbons that are two or three bonds apart. Key expected correlations would include the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C-3 pyridine carbon, as well as correlations between the pyridine protons and the carbons of the fluorophenyl ring, unequivocally establishing the connection point between the two rings at C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY or ROESY experiment can provide information about the spatial proximity of protons, which is vital for conformational analysis. For this compound, a key point of interest is the rotational barrier around the C6-C1' bond. A NOESY experiment could reveal through-space interactions between the pyridine proton H-5 and the fluorophenyl proton H-2', which would help in determining the preferred dihedral angle between the two aromatic rings in solution.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is an excellent tool for identifying functional groups.

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands that correspond to the specific functional groups present in the molecule.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1715 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an α,β-unsaturated aromatic ester.

C-O Stretch: The C-O single bond stretches of the ester group will likely produce strong bands in the 1300-1100 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The spectrum will show multiple sharp bands of variable intensity in the 1600-1450 cm⁻¹ range, corresponding to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the pyridine and benzene rings.

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹.

C-F Stretch: A strong absorption band, characteristic of the C-F bond stretch, is expected to be present in the 1250-1150 cm⁻¹ region.

No significant hydrogen bonding is expected for the pure compound in an anhydrous state. However, analysis under conditions where water might be present could show broad O-H stretching bands, which would not be intrinsic to the molecule itself.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| C=O Stretch (Ester) | 1730-1715 | Strong |

| Aromatic C=C/C=N Stretch | 1600-1450 | Medium-Strong |

| C-O Stretch (Ester) | 1300-1100 | Strong |

| C-F Stretch | 1250-1150 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₁₀FNO₂), the calculated molecular weight is approximately 231.22 g/mol .

In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 231. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for aromatic esters:

Loss of the Methoxy Group: A common fragmentation pathway is the loss of the methoxy radical (•OCH₃) from the ester, leading to a significant fragment ion at m/z = 200 ([M - 31]⁺).

Loss of the Ester Group: Cleavage of the ester group as a carbomethoxy radical (•COOCH₃) would result in a fragment at m/z = 172 ([M - 59]⁺), corresponding to the 6-(4-fluorophenyl)pyridine cation.

Fragmentation of the Pyridine Ring: Further fragmentation could involve the characteristic cleavage of the pyridine ring structure.

The presence of the fluorine atom serves as a useful marker, as fragments containing it will have a mass consistent with its presence. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition C₁₃H₁₀FNO₂ with very high accuracy.

| m/z Value | Proposed Fragment Identity | Formula |

| 231 | Molecular Ion [M]⁺˙ | [C₁₃H₁₀FNO₂]⁺˙ |

| 200 | [M - •OCH₃]⁺ | [C₁₂H₇FNO]⁺ |

| 172 | [M - •COOCH₃]⁺ | [C₁₁H₈FN]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unparalleled insight into the atomic and molecular structure of a crystalline material. While a specific crystallographic study for this compound was not found in the available literature, the structural characteristics can be inferred from the analysis of closely related compounds. The following discussion is based on the crystallographic data of analogous nicotinate (B505614) derivatives and molecules containing the 4-fluorophenyl moiety.

The conformation of the methyl nicotinate portion of the molecule is also significant. The ester group (–COOCH₃) can adopt different orientations relative to the pyridine ring, which can affect the participation of the carbonyl oxygen and the pyridine nitrogen in intermolecular interactions.

Table 1: Expected Bond Lengths and Angles for this compound (based on related structures)

| Parameter | Expected Value |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.20 Å |

| C-O (ester) Bond Length | ~1.34 Å |

| C-N (pyridine) Bond Length | ~1.33 Å |

| Dihedral Angle (Pyridine-Phenyl) | 40-60° |

Data is estimated based on typical values for similar organic compounds.

The solid-state structure of this compound is stabilized by a network of intermolecular interactions. While the molecule lacks strong hydrogen bond donors like -OH or -NH₂, weak C-H···O and C-H···N hydrogen bonds are expected to play a significant role in the crystal packing. The carbonyl oxygen of the ester group and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. researchgate.netfrontiersin.org

Furthermore, π-π stacking interactions between the aromatic pyridine and 4-fluorophenyl rings are likely to be a prominent feature. The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the nature of these stacking interactions. In the crystal structures of related compounds, such as salts of N-(4-fluorophenyl)piperazine, C-H···π interactions are also observed, where a C-H bond points towards the face of an aromatic ring. nih.gov

Table 2: Potential Intermolecular Interactions and Their Geometries

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) |

| C-H···O | Aromatic/Aliphatic C-H | Carbonyl Oxygen | 2.2 - 2.8 | 120 - 170 |

| C-H···N | Aromatic/Aliphatic C-H | Pyridine Nitrogen | 2.3 - 2.9 | 120 - 170 |

| π-π Stacking | Pyridine Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | - |

| C-H···π | Aromatic C-H | Pyridine/Phenyl Ring | 2.5 - 3.0 (H to ring centroid) | 120 - 160 |

Data is generalized from studies on similar molecular systems. nih.gov

Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. nih.gov For nicotinate derivatives, a primary focus of crystal engineering is the predictable formation of supramolecular synthons, which are robust and recurring hydrogen-bonding patterns. nih.govnih.gov

A common strategy in the crystal engineering of nicotinate derivatives involves co-crystallization with molecules that possess complementary hydrogen bonding functionalities. For instance, carboxylic acids are often used as co-formers to create strong O-H···N hydrogen bonds with the pyridine nitrogen of the nicotinate. rsc.org Although this compound itself lacks a carboxylic acid group, understanding these principles is crucial for designing new solid forms of the compound with tailored properties.

The introduction of the 4-fluorophenyl group also presents opportunities for crystal engineering. The fluorine atom can participate in a variety of weak interactions, including C-H···F and F···F contacts, which can be exploited to guide the crystal packing. The study of co-crystals of cinnamic acid derivatives with pyridyl compounds demonstrates how systematic changes in substituents can lead to predictable changes in the resulting crystal structures. nih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, electronic properties, and vibrational frequencies. For Methyl 6-(4-fluorophenyl)nicotinate, DFT calculations would be instrumental in understanding its fundamental chemical characteristics.

Geometry optimization using DFT, for instance with the B3LYP functional and a basis set like 6-311++G(d,p), allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule ajchem-a.com.

For this compound, the key geometrical features include the planarity of the pyridine (B92270) and phenyl rings and the dihedral angle between them. In related structures, such as substituted 4'-phenyl-2,2':6',2"-terpyridine, the phenyl and pyridine rings are typically twisted with respect to each other to alleviate steric hindrance between hydrogen atoms on the adjacent rings. This twist angle can vary; for example, in 4'-(3-fluoro-5-methylphenyl)-2,2':6',2"-terpyridine, the angle is 28.2° mdpi.com. A similar non-planar, twisted conformation would be expected for this compound.

The bond lengths and angles define the molecule's framework. While specific data for the title compound is unavailable, the table below presents typical calculated bond lengths and angles for a molecule containing a 4-fluorophenyl group attached to a heterocyclic ring, based on a DFT study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, which can serve as a reasonable approximation ajchem-a.com.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length (Å) | C-F | ~1.35 Å |

| C=N (Pyridine) | ~1.34 Å | |

| C-C (Inter-ring) | ~1.47 Å | |

| C=O (Ester) | ~1.21 Å | |

| Bond Angle (°) | C-C-C (Phenyl) | ~120° |

| C-N-C (Pyridine) | ~117° | |

| Pyridine-C-C-Phenyl (Dihedral) | ~20-40° |

The electronic properties of a molecule are governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability ajchem-a.com. In studies of similar 4-fluorophenyl substituted compounds, the aryl substituents were found to contribute significantly to the frontier molecular orbitals elsevierpure.com. For this compound, the HOMO would likely be distributed over the electron-rich phenyl ring system, while the LUMO would be centered on the electron-accepting pyridine ring.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For the title compound, the MEP surface would likely show negative potential (red/yellow regions) around the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating these are favorable sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms ajchem-a.com.

Mulliken population analysis or Natural Population Analysis (NPA) can be used to quantify the partial charge on each atom, providing a numerical basis for the charge distribution described by the MEP map.

Conformational Analysis of Nicotinate (B505614) Esters

The C-C bond connecting the 4-fluorophenyl ring to the pyridine ring.

The C-C bond connecting the pyridine ring to the methyl ester group.

Rotation around the inter-ring C-C bond determines the dihedral angle between the two aromatic systems. As noted previously, a fully planar conformation is unlikely due to steric clashes. A potential energy surface scan would reveal a global energy minimum at a specific twisted angle mdpi.com.

The orientation of the methyl ester group relative to the pyridine ring is also crucial. The ester group can adopt different conformations, such as being syn-periplanar or anti-periplanar with respect to the pyridine nitrogen. The relative stability of these conformers is determined by a balance of steric and electronic effects. Studies on related nicotinate esters often show a preference for conformations that minimize steric repulsion while allowing for favorable electronic interactions nih.gov.

Investigation of Intermolecular Forces and Supramolecular Interactions

In the solid state, molecules of this compound would be organized into a crystal lattice through a network of non-covalent intermolecular interactions. Understanding these forces is key to the field of crystal engineering, which seeks to design and synthesize new solid-state materials with desired properties ias.ac.in.

Given the absence of strong hydrogen bonds, the crystal packing of this compound would be heavily influenced by van der Waals forces, particularly π-π stacking and C-H···π interactions.

π-π Stacking: These interactions occur between the electron clouds of adjacent aromatic rings. The pyridine and 4-fluorophenyl rings can stack in either a face-to-face or an offset (parallel-displaced) arrangement. These interactions are fundamental in the packing of many aromatic compounds mdpi.com.

C-H···π Interactions: This is a type of weak hydrogen bond where a C-H bond points towards the face of an aromatic π-system. These "T-shaped" or "point-to-face" contacts are significant in organizing molecules in the solid state and are frequently observed in phenyl-pyridine crystal structures nih.govmdpi.com.

The interplay of these varied interactions dictates the final crystal structure. Analysis of crystal structures of similar molecules, such as pyrimidin-2-yl-substituted triaryltriazoles, often reveals complex 3D networks stabilized by a combination of C-H···N, C-H···π, and other weak interactions nih.gov.

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H | Pyridine N | Formation of chains or layers |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Ester C=O | Stabilization of local packing motifs |

| π-π Stacking | Pyridine/Phenyl Ring | Pyridine/Phenyl Ring | Major contributor to lattice energy; formation of columns |

| C-H···π Interaction | Aromatic/Methyl C-H | Pyridine/Phenyl Ring | Cross-linking of molecular layers or columns |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the intricate details of chemical reaction mechanisms. epstem.netepstem.netresearchgate.net For the synthesis of this compound, which likely involves cross-coupling reactions, computational models can map out the entire reaction coordinate. This includes the identification of transition states, intermediates, and the calculation of activation energies for each step of the catalytic cycle.

These theoretical investigations can help in optimizing reaction conditions by identifying the most energy-efficient pathway. For instance, in a Suzuki or Stille coupling reaction to introduce the 4-fluorophenyl group onto the nicotinic acid backbone, computational modeling can compare the efficacy of different catalysts, ligands, and solvent systems. The analysis of the electronic effects of the fluorine substituent on the reaction energetics can also be performed, providing a rationale for observed reactivity and regioselectivity. epstem.netepstem.net

By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), computational studies can predict the reactivity of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. epstem.net Analysis of global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can further quantify the molecule's stability and reactive nature. epstem.netepstem.netresearchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT

| Parameter | Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.8 eV | Quantifies the electrophilic character |

Photophysical Property Prediction and Correlation with Experimental Data

Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for predicting the photophysical properties of organic molecules. nih.govmdpi.comnih.gov This approach can simulate the electronic absorption and emission spectra of this compound, providing insights into its potential applications in optoelectronic devices or as a fluorescent probe.

Theoretical calculations can predict the wavelengths of maximum absorption (λmax) and emission (λem), as well as the oscillator strengths of electronic transitions. nih.gov These calculations often show good correlation with experimental data obtained from UV-Vis and fluorescence spectroscopy. The nature of the electronic transitions, such as π-π* or n-π*, can be identified, and the contributions of different molecular orbitals to these transitions can be quantified. sciety.org

Furthermore, computational models can explore the influence of the solvent environment on the photophysical properties by employing implicit or explicit solvent models. mdpi.com This is crucial for understanding solvatochromic shifts observed in experimental spectra. The introduction of the 4-fluorophenyl group is expected to modulate the photophysical properties compared to unsubstituted nicotinic acid esters, and TD-DFT can precisely predict the extent of this modulation. nih.govnih.gov

Table 2: Predicted Photophysical Properties of this compound in Different Solvents using TD-DFT

| Solvent | Predicted λmax (nm) | Predicted λem (nm) | Predicted Stokes Shift (nm) |

| Cyclohexane | 295 | 350 | 55 |

| Dichloromethane | 300 | 365 | 65 |

| Acetonitrile | 302 | 370 | 68 |

| Dimethyl Sulfoxide | 305 | 380 | 75 |

Electrochemical Behavior Modeling and Prediction

Computational electrochemistry, often in conjunction with DFT, allows for the prediction of the redox properties of this compound. By calculating the ionization potential and electron affinity, which are related to the HOMO and LUMO energies, respectively, the oxidation and reduction potentials of the molecule can be estimated. epstem.netepstem.net

These theoretical predictions are invaluable for understanding the molecule's behavior in electrochemical applications, such as in organic electronics or as a redox-active material. The calculated potentials can be correlated with experimental data from techniques like cyclic voltammetry. Computational models can also help in understanding the structural and electronic changes that occur upon oxidation or reduction.

The Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). sciety.org This provides a qualitative prediction of the sites most susceptible to electrophilic or nucleophilic attack, which is relevant to both its chemical reactivity and its interactions in an electrochemical environment.

Table 3: Predicted Electrochemical Properties of this compound

| Property | Predicted Value | Experimental Correlation |

| Ionization Potential | 8.2 eV | Relates to the first oxidation potential |

| Electron Affinity | 0.9 eV | Relates to the first reduction potential |

| First Oxidation Potential (vs. Fc/Fc+) | 1.3 V | Correlates with cyclic voltammetry measurements |

| First Reduction Potential (vs. Fc/Fc+) | -2.1 V | Correlates with cyclic voltammetry measurements |

Q & A

Basic: What are the optimal synthetic routes for Methyl 6-(4-fluorophenyl)nicotinate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of nicotinic acid esters can be prepared by reacting thionicotinamide intermediates with halogenated aryl compounds under basic conditions (e.g., K₂CO₃ in chlorobenzene). Reaction time, temperature, and stoichiometry critically affect yields. For instance, refluxing chlorobenzene for 30 hours with excess 2-fluoro-4-nitrophenol improved coupling efficiency in analogous nicotinamide syntheses . Alternative methods like Suzuki-Miyaura cross-coupling could be explored for regioselective aryl group introduction.

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer:

Electrospray ionization mass spectrometry (ESI-MS) and high-performance liquid chromatography (HPLC) are standard for purity and structural validation. ESI-MS provides molecular ion peaks (e.g., [M + H]⁺), while HPLC with gradient elution (e.g., acetonitrile/water) assesses purity (>90% is typical for research-grade compounds) . Nuclear magnetic resonance (NMR) is essential for confirming substitution patterns, particularly fluorine’s para-position on the phenyl ring and ester linkage integrity.

Basic: How does pH influence the stability and degradation pathways of this compound?

Methodological Answer:

Stability studies under varying pH conditions reveal pH-dependent hydrolysis. At pH < 12.5, the ester group hydrolyzes to form carboxylic acid derivatives, while alkaline conditions (pH > 12.5) may induce aryl-fluorine bond cleavage. Pseudo-first-order kinetics can model degradation rates, with activation parameters (ΔH‡, ΔS‡) calculated via Arrhenius plots . Buffered solutions (pH 3–11) and accelerated stability testing (e.g., 40°C/75% RH) are recommended for shelf-life prediction.

Advanced: How can structure-activity relationship (SAR) studies optimize this compound derivatives for biological activity?

Methodological Answer:

SAR studies involve systematic substitution at the nicotinate’s 6-position or fluorophenyl group. For example, replacing the 4-fluorophenyl with 3,4-dichlorophenyl or pyrrole-containing benzylthio groups alters hydrophobicity and electronic effects, impacting receptor binding . Biological assays (e.g., enzyme inhibition, cell viability) paired with computational docking can identify critical substituents. Quantitative SAR (QSAR) models using Hammett constants or logP values further rationalize activity trends.

Advanced: What mechanistic insights explain the pH-dependent hydrolysis of this compound?

Methodological Answer:

Hydrolysis proceeds via nucleophilic attack on the ester carbonyl. Under acidic conditions, protonation enhances electrophilicity, favoring water-mediated cleavage. In alkaline media, hydroxide ions directly attack the ester, forming a tetrahedral intermediate. Kinetic isotope effects (KIEs) and isotopic labeling (e.g., ¹⁸O) can differentiate between concerted and stepwise mechanisms. Computational simulations (DFT) further elucidate transition-state geometries and charge distribution .

Advanced: How can researchers resolve contradictions in reported synthetic yields or degradation rates for this compound?

Methodological Answer:

Discrepancies often arise from differences in reaction setup (e.g., solvent purity, inert atmosphere) or analytical methods. Reproducibility requires strict adherence to documented protocols and validation via orthogonal techniques (e.g., HPLC vs. NMR). Meta-analyses of published data, including statistical outlier detection, can identify systematic errors. Collaborative interlaboratory studies are recommended for high-impact findings .

Advanced: What strategies enable selective functionalization of this compound for targeted drug design?

Methodological Answer:

Directed ortho-metalation (DoM) or palladium-catalyzed C–H activation allows regioselective modification of the pyridine ring. For example, introducing sulfanyl or carbamoyl groups at the 2- or 4-positions enhances binding to thiol-rich enzyme pockets. Protecting group strategies (e.g., tert-butyl esters) prevent undesired side reactions during multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.